3-环丙基-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

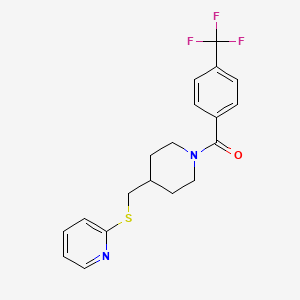

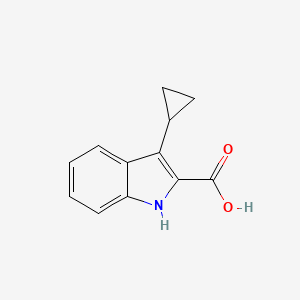

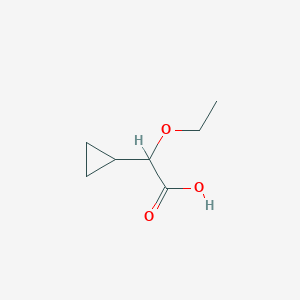

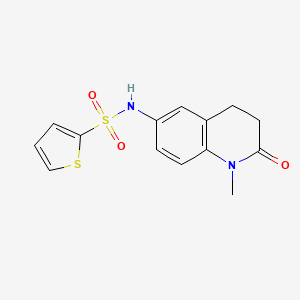

3-Cyclopropyl-1H-indole-2-carboxylic acid is a compound with the molecular weight of 201.22 . It is a powder at room temperature . The IUPAC name for this compound is 3-cyclopropyl-1H-indole-2-carboxylic acid .

Synthesis Analysis

While specific synthesis methods for 3-Cyclopropyl-1H-indole-2-carboxylic acid are not available in the search results, indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . Researchers have synthesized a variety of indole derivatives due to their various biological activities .Molecular Structure Analysis

The InChI code for 3-Cyclopropyl-1H-indole-2-carboxylic acid is1S/C12H11NO2/c14-12(15)11-10(7-5-6-7)8-3-1-2-4-9(8)13-11/h1-4,7,13H,5-6H2,(H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Cyclopropyl-1H-indole-2-carboxylic acid is a powder at room temperature . Its molecular weight is 201.22 .科学研究应用

合成方法和化学性质

3-环丙基-1H-吲哚-2-羧酸及其衍生物是合成复杂吲哚结构的关键中间体。一个值得注意的应用是通过路易斯酸触发的 2-(3-吲哚基)环丙烷-1,1-二羧酸二酯的 [3+2] 环二聚合,对环戊[b]吲哚进行捷径法合成。这种方法表现出优异的化学选择性、区域选择性和非对映选择性,从而形成特定的非对映异构体。这个过程很重要,因为它与天然存在的吲哚萜类化合物的结构构型相关 (Ivanova 等,2014)。

另一条研究途径探索了 Brønsted 酸催化的 3-取代吲哚与供体-受体环丙烷的环缩合。该反应促进了吲哚的 N 和 C-2 位的烷基化,从而可以获得 8,9-二氢吡啶并[1,2-a]吲哚骨架。此类骨架是几个生物学相关吲哚生物碱的核心,展示出优异的产率和良好的选择性 (Ortega 等,2021)。

此外,3-环丙基-1H-吲哚-2-羧酸衍生物已被确定为药物化学研究中的一类新型选择性拮抗剂。例如,一种衍生物已被证明是一种高效且选择性的 CysLT1 拮抗剂,说明了该化合物在治疗应用中的效用,并突出了其在药物发现过程中的重要性 (Chen 等,2016)。

安全和危害

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

作用机制

Target of Action

The primary target of 3-Cyclopropyl-1H-indole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a critical role in the viral replication process, which involves the insertion of a double-stranded viral DNA copy of the viral RNA genome into the host genome .

Mode of Action

3-Cyclopropyl-1H-indole-2-carboxylic acid interacts with its target by chelating two Mg2+ ions within the active site of the HIV-1 integrase . The indole core and C2 carboxyl group of the compound are involved in this chelation . This interaction effectively inhibits the strand transfer of HIV-1 integrase .

Biochemical Pathways

The compound affects the HIV-1 integrase strand transfer pathway . By inhibiting the strand transfer step of the integrase, the compound prevents the integration of the viral DNA into the host genome . This disruption of the viral replication process can lead to a decrease in the production of new virus particles.

Pharmacokinetics

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that they may have good bioavailability.

Result of Action

The result of the action of 3-Cyclopropyl-1H-indole-2-carboxylic acid is the inhibition of HIV-1 integrase , which leads to a disruption in the viral replication process . This can result in a decrease in the production of new virus particles, potentially limiting the spread of the virus within the host.

Action Environment

The action of 3-Cyclopropyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , which could potentially affect the metabolism and action of indole derivatives. Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.

属性

IUPAC Name |

3-cyclopropyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11-10(7-5-6-7)8-3-1-2-4-9(8)13-11/h1-4,7,13H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBPZLCWGDGXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(NC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

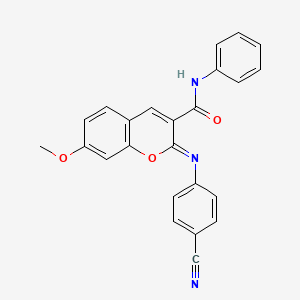

![2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2999492.png)

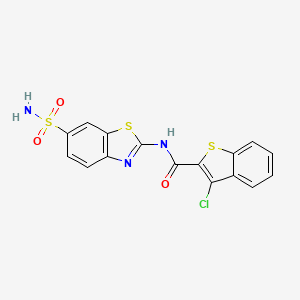

![4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2999498.png)

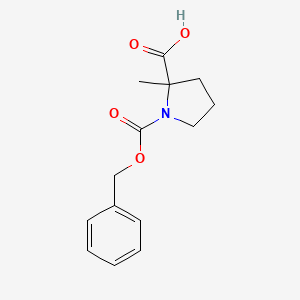

![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)

![N-cyclopentyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2999508.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2999510.png)